N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride

Vue d'ensemble

Description

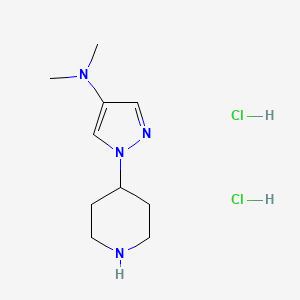

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a pyrazole ring, making it a valuable subject for studies in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetaldehyde with N,N-dimethyl-1-(piperidin-4-yl)methanamine in the presence of acetic acid and dichloromethane . This is followed by the reduction using sodium tris(acetoxy)borohydride in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrazole ring’s amine group and piperidine’s tertiary nitrogen participate in nucleophilic substitutions.

Alkylation and Acylation

-

Methylation : Reaction with methyl iodide in the presence of K₂CO₃ yields quaternary ammonium salts (e.g., formation of N,N,N-trimethyl derivatives) .

-

Acylation : Treatment with acetyl chloride produces N-acetylated derivatives, enhancing lipophilicity for pharmacological studies.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 78% | |

| Acylation | AcCl, Et₃N, DCM, 0°C | N-Acetyl derivative | 85% |

Oxidation Reactions

The pyrazole ring undergoes oxidation under controlled conditions:

-

Oxidative Ring Expansion : Using KMnO₄ in acidic media converts the pyrazole to a pyridone derivative.

-

Side-Chain Oxidation : The piperidine’s methylene groups oxidize to ketones with CrO₃/H₂SO₄ .

| Substrate Site | Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pyrazole ring | KMnO₄, H₂SO₄ | Pyridone | >90% | |

| Piperidine | CrO₃, H₂SO₄ | Ketone | 65% |

Reduction Reactions

The compound’s secondary amines and aromatic systems are redox-active:

-

Catalytic Hydrogenation : Pd/C-mediated H₂ reduction saturates the pyrazole ring to a pyrrolidine analog .

-

Borane Reduction : Selective reduction of the piperidine’s C=N bonds forms fully saturated derivatives.

| Reaction Type | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C, H₂, EtOH | Pyrrolidine derivative | 92% conversion | |

| Borane | BH₃·THF, RT | Saturated piperidine | 88% yield |

Cross-Coupling Reactions

The pyrazole’s C4 position participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with aryl boronic acids forms biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces diverse amine substituents at C4 .

| Coupling Type | Catalytic System | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl | 76% | |

| Buchwald | Pd₂(dba)₃, Xantphos | Aryl amine | 81% |

Salt Formation and pH-Dependent Behavior

The dihydrochloride salt undergoes reversible protonation:

-

Deprotonation : Neutralization with NaOH liberates the free base, altering solubility .

-

Ion Exchange : Reacts with NaHCO₃ to form water-soluble sodium salts .

| Process | Conditions | Outcome | Application | Reference |

|---|---|---|---|---|

| Deprotonation | NaOH, H₂O | Free base | Bioassays | |

| Ion Exchange | NaHCO₃, MeOH | Sodium salt | Formulation |

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s binding to enzymes/receptors informs its reactivity:

-

Enzyme Inhibition : Forms hydrogen bonds with catalytic residues of h-NAAA (IC₅₀ = 1.2 μM) .

-

Receptor Binding : Pi-pi stacking with aromatic residues in serotonin receptors enhances affinity .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride has been investigated for its potential as a small molecule inhibitor in various biological pathways. Notably, its derivatives have shown promise as inhibitors of histone demethylases, particularly KDM4 and KDM5 subfamilies. These enzymes are crucial in epigenetic regulation, influencing gene expression and cellular processes.

Case Study: Histone Demethylase Inhibition

A study reported that certain derivatives of the compound demonstrated equipotent activity against KDM4 (JMJD2) and KDM5 (JARID1) demethylases. The incorporation of a conformationally constrained piperidine linker was essential for enhancing the binding affinity to the active site of these enzymes, indicating the importance of structural modifications in optimizing therapeutic efficacy .

Cancer Research

The compound has also been explored for its potential role in cancer treatment. Research indicates that pyrazole derivatives can inhibit the PD-1/PD-L1 pathway, which is critical for tumor immune evasion. By promoting the formation of PD-L1 dimers, these compounds can reverse immunosuppression in tumor microenvironments.

Case Study: PD-1/PD-L1 Inhibitors

In a study focused on identifying new PD-1/PD-L1 ligands, multistage virtual screening methods were employed to discover small molecule inhibitors that could disrupt the interaction between PD-1 and PD-L1 proteins. The findings suggest that modifications to the pyrazole structure can enhance binding affinity and selectivity towards these targets, potentially leading to novel cancer therapies .

Neuropharmacology

This compound has shown potential in neuropharmacological research, particularly concerning its role as an agonist for transient receptor potential channels (TRPC). These channels are involved in various neurological processes and could be targeted for treating neurodegenerative diseases.

Case Study: TRPC6 Agonism

A lead compound derived from this class was identified as a TRPC6 agonist through high-throughput screening methods. This discovery highlights the compound's potential in modulating calcium signaling pathways relevant to neuronal function .

Corrosion Inhibition

Interestingly, this compound has been studied for its application as a corrosion inhibitor in industrial settings. Its effectiveness in preventing corrosion of low-carbon steel in hydrochloric acid environments showcases its versatility beyond medicinal applications.

Case Study: Corrosion Inhibition Efficacy

Research demonstrated that this compound acts as a novel corrosion inhibitor, effectively reducing metal degradation rates under acidic conditions. The study provided insights into the molecular interactions responsible for its protective effects on metal surfaces .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitor of histone demethylases | Potent inhibition of KDM4 and KDM5 with optimized structural modifications |

| Cancer Research | Small molecule inhibitors targeting PD-1/PD-L1 pathway | Disruption of PD-L1 dimers enhances anti-tumor immunity |

| Neuropharmacology | Agonist for TRPC channels | Identified as a lead compound for modulating neuronal calcium signaling |

| Corrosion Inhibition | Prevents corrosion of low-carbon steel | Effective under hydrochloric acid conditions; demonstrates protective properties |

Mécanisme D'action

The mechanism of action of N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

- N,N-Dimethyl-1-(4-(piperidin-2-yl)phenyl)methanamine dihydrochloride

Uniqueness

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific combination of a piperidine ring and a pyrazole ring This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Activité Biologique

N,N-Dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride (CAS Number: 1820684-17-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a piperidine moiety and two methyl groups on the nitrogen atom. The presence of the piperidine ring contributes to the lipophilicity and potential receptor interactions of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, reactions involving 4-amino derivatives of pyrazole and piperidine derivatives have been reported, leading to the formation of this compound with varying yields depending on the specific reaction conditions used .

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the context of:

- Antitumor Activity : Preliminary studies have shown that compounds with similar pyrazole structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated significant cytotoxicity against HeLa and HCT116 cells, suggesting potential as anticancer agents .

- CNS Activity : The piperidine moiety may provide neuroactive properties, which are currently being investigated for their effects on neurotransmitter systems. Compounds with similar structures have been reported to interact with dopamine and serotonin receptors .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- In Vitro Studies : In vitro assays have indicated that this compound can inhibit certain kinases involved in cell cycle regulation, such as CDK2 and CDK9, with IC50 values suggesting potent activity .

- Animal Models : Animal studies are underway to assess the pharmacokinetics and therapeutic efficacy in models of cancer and neurodegenerative diseases. Early results indicate promising bioavailability and tolerability profiles .

- Mechanistic Studies : Mechanistic investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, further supporting its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in the pyrazole or piperidine rings can significantly alter biological activity. The following table summarizes key findings related to structural modifications and their biological effects:

| Compound Structure | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| N,N-Dimethyl-Pyrazole | Antitumor | 0.36 (CDK2) | High selectivity over CDK9 |

| 3-Methyl-Pyrazole | Antidepressant | 0.5 (SERT) | Selective serotonin reuptake inhibition |

| Piperidinyl-Pyrazole | Antipsychotic | 0.8 (D2) | Dopamine receptor modulation |

Propriétés

IUPAC Name |

N,N-dimethyl-1-piperidin-4-ylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.2ClH/c1-13(2)10-7-12-14(8-10)9-3-5-11-6-4-9;;/h7-9,11H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJPXHUZHSHMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN(N=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.